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Compound of Interest

Compound Name: TgENR-IN-1

Cat. No.: B12373849 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of TgENR-IN-1 derivatives, focusing on their structure-activity

relationships (SAR) as inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase

(TgENR). The data presented is based on a seminal study by Stec et al. (2013), which

systematically modified the triclosan scaffold to enhance potency against this critical parasitic

enzyme.

Toxoplasma gondii, a widespread protozoan parasite, poses a significant health threat,

particularly to immunocompromised individuals and during congenital transmission. The type II

fatty acid synthesis (FASII) pathway is essential for the parasite's survival and presents a

validated target for drug development as it is absent in humans. TgENR is a key enzyme in this

pathway, and its inhibition leads to the disruption of parasite replication. The well-known

antimicrobial agent triclosan has been identified as a potent inhibitor of TgENR, forming the

basis for the development of more effective and selective derivatives.

Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of a series of triclosan analogues

against both the recombinant TgENR enzyme and T. gondii tachyzoites. The core structure of

these derivatives is based on the 2-hydroxydiphenyl ether scaffold of triclosan, with

modifications primarily at the 5 and 4' positions.
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Compound R1 (Position 5)
R2 (Position
4')

TgENR IC50
(nM)

T. gondii
Tachyzoite
IC50 (nM)

Triclosan Cl H 15 ± 2 3000 ± 500

5a H H 120 ± 20 > 50000

5b F H 30 ± 5 10000 ± 1000

5c Br H 20 ± 3 5000 ± 700

5d I H 17 ± 2 4000 ± 600

5e CN H 45 ± 8 > 50000

5f CF3 H 25 ± 4 8000 ± 900

5g CH3 H 80 ± 10 > 50000

Modifications at Position 4' of the B-Ring
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Compound R1 (Position 5)
R2 (Position
4')

TgENR IC50
(nM)

T. gondii
Tachyzoite
IC50 (nM)

16a Cl O(CH2)2OH 43 ± 6 250 ± 50

16b Cl O(CH2)3OH 50 ± 7 300 ± 60

16c Cl O(CH2)2OCH3 26 ± 4 250 ± 50

16d Cl
O(CH2)2N(CH3)

2
130 ± 20 1000 ± 200

16e Cl
O(CH2)2-

morpholine
110 ± 15 800 ± 150

16f Cl
O(CH2)2-

piperidine
90 ± 12 700 ± 100

16g Cl
O(CH2)2-

pyrrolidine
100 ± 18 750 ± 120

17a Br O(CH2)2OH 35 ± 5 400 ± 80

17b Br O(CH2)2OCH3 20 ± 3 350 ± 70

18a I O(CH2)2OH 28 ± 4 500 ± 100

18b I O(CH2)2OCH3 18 ± 2 450 ± 90

Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these triclosan

derivatives:

A-Ring (Position 5): Halogen substitutions at the 5-position are crucial for potent enzymatic

inhibition. The activity generally increases with the size of the halogen (I > Br > Cl > F). Other

substitutions like cyano (CN), trifluoromethyl (CF3), and methyl (CH3) are less effective,

highlighting the importance of a halogen in this position for optimal interaction with the

enzyme's active site.
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B-Ring (Position 4'): Modifications at the 4'-position of the B-ring significantly impact both

enzymatic and cellular activity. The introduction of short, polar, ether-linked side chains

dramatically improves anti-parasitic potency. For instance, compounds 16a and 16c exhibit a

greater than 10-fold improvement in activity against T. gondii tachyzoites compared to

triclosan, with IC50 values of 250 nM.[1] This suggests that these modifications enhance the

compounds' ability to penetrate the parasite and reach the target enzyme.

Experimental Protocols
Recombinant TgENR Enzyme Inhibition Assay
The inhibitory activity of the compounds against recombinant TgENR was determined using a

spectrophotometric assay that monitors the oxidation of NADH.

Reagents:

Assay Buffer: 100 mM Bis-Tris propane (pH 6.5), 1 M NaCl.

Recombinant TgENR enzyme.

NADH (reduced nicotinamide adenine dinucleotide).

Crotonyl-CoA (substrate).

Test compounds dissolved in DMSO.

Procedure:

The assay was performed in a 96-well plate format.

A mixture of the assay buffer, NADH, and the test compound at various concentrations

was pre-incubated with the TgENR enzyme.

The reaction was initiated by the addition of crotonyl-CoA.

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was

monitored over time using a plate reader.
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IC50 values were calculated by fitting the dose-response data to a standard sigmoidal

model.

Toxoplasma gondii Tachyzoite Growth Inhibition Assay
The in vitro efficacy of the compounds against the growth of T. gondii tachyzoites was

assessed using a β-galactosidase reporter gene assay.

Cell Culture and Parasites:

Human foreskin fibroblast (HFF) cells were used as the host cells.

T. gondii tachyzoites of a strain engineered to express β-galactosidase were used for

infection.

Procedure:

HFF cells were seeded in 96-well plates and grown to confluence.

The confluent HFF monolayers were infected with β-galactosidase-expressing T. gondii

tachyzoites.

After allowing the parasites to invade the host cells, the medium was replaced with fresh

medium containing serial dilutions of the test compounds.

The plates were incubated for 72 hours to allow for parasite replication.

The growth of the parasites was quantified by measuring the β-galactosidase activity using

a colorimetric substrate (chlorophenol red-β-D-galactopyranoside).

The absorbance was read at 570 nm, and the IC50 values were determined from the

dose-response curves.
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Caption: Structure-Activity Relationship of TgENR-IN-1 Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Navigating the Structure-Activity Landscape of TgENR-
IN-1 Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373849#structure-activity-relationship-studies-of-
tgenr-in-1-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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